Product packaging for Diethyl 2-ethyl-2-methylmalonate(Cat. No.:CAS No. 2049-70-9)

Diethyl 2-ethyl-2-methylmalonate

Cat. No.: B1361366
CAS No.: 2049-70-9
M. Wt: 202.25 g/mol
InChI Key: ODRGILDUWDVBJX-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Diethyl 2-ethyl-2-methylmalonate is a disubstituted derivative of diethyl malonate, a classic reagent in organic synthesis. Its structure, featuring two distinct alkyl groups (ethyl and methyl) attached to the alpha-carbon of the malonic ester framework, makes it an unsymmetrical and highly valuable intermediate. This asymmetry is crucial as it allows for the introduction of a stereocenter, a key feature in many biologically active molecules and complex natural products.

The primary significance of this compound lies in its role as a precursor to a variety of organic structures. Through a series of well-established chemical transformations, this compound can be converted into substituted carboxylic acids, ketones, and other functionalized molecules. wikipedia.org The presence of the two ester groups provides a handle for further chemical manipulation, such as hydrolysis and decarboxylation, which are key steps in the widely used malonic ester synthesis. masterorganicchemistry.com

This versatility makes this compound a sought-after building block in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com While specific, large-scale industrial applications are often proprietary, the principles of its reactivity are widely taught and utilized in academic and industrial research laboratories for the creation of new chemical entities. Its utility is underscored by its commercial availability from various chemical suppliers. chemicalbook.comfishersci.com

Historical Development of Malonate Chemistry Pertinent to this compound

The story of this compound is intrinsically linked to the broader history of malonic ester synthesis, a powerful carbon-carbon bond-forming reaction that dates back to the 19th century. The initial work on malonic esters focused on the alkylation of the acidic methylene (B1212753) group (the carbon atom situated between the two carbonyl groups) of diethyl malonate. wikipedia.org This process, typically carried out using a base such as sodium ethoxide followed by an alkyl halide, allows for the introduction of a single alkyl group. masterorganicchemistry.comorgsyn.org

A significant advancement in this methodology was the development of techniques for the synthesis of disubstituted malonic esters. By repeating the deprotonation and alkylation sequence, a second alkyl group could be introduced. wikipedia.org The synthesis of an unsymmetrical derivative like this compound requires a stepwise approach. First, diethyl malonate is mono-alkylated to produce an intermediate like diethyl methylmalonate. orgsyn.org Subsequently, a second, different alkyl group, in this case, an ethyl group, is introduced in a second alkylation step. prepchem.com

A detailed synthetic procedure for this compound involves the reaction of diethyl 2-methylmalonate with bromoethane (B45996) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide. prepchem.com The progress of this reaction can be monitored by techniques like vapor phase chromatography to ensure completion. prepchem.com The final product is then isolated and purified by distillation under reduced pressure. prepchem.com

Modern advancements in this area have focused on developing stereoselective methods for the synthesis of α,α-disubstituted malonic esters, which are crucial for the synthesis of chiral molecules. frontiersin.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the alkylation reactions. frontiersin.org

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems from its utility in both fundamental and applied organic synthesis research. Its predictable reactivity and the ability to generate a quaternary carbon center make it an excellent model substrate for studying reaction mechanisms and developing new synthetic methodologies.

Research involving this compound often explores its application in the synthesis of complex target molecules. For instance, the hydrolysis of one or both of the ester groups, followed by decarboxylation, can lead to the formation of 2-methylbutanoic acid, a valuable chiral building block in its own right.

Furthermore, derivatives of this compound are subjects of contemporary research. For example, the enantioselective synthesis of related benzyl-substituted malonic acid esters has been investigated using enzymatic hydrolysis with Pig Liver Esterase (PLE). usm.edu However, for substrates like 2-benzyl-2-methyl-malonic acid diethyl ester, this method has shown limited success, yielding low enantiomeric excess. usm.edu This highlights the ongoing challenges and the need for new synthetic strategies for creating stereochemically pure, highly substituted malonates.

The reactivity of the ester groups themselves can also be exploited. For instance, transesterification reactions can be used to introduce different alcohol moieties, potentially altering the physical and chemical properties of the molecule for specific applications.

While direct and extensive research focusing solely on this compound is not vast, its importance is evident from its role as a fundamental building block in the broader context of malonic ester chemistry and the synthesis of complex organic molecules. Its study continues to contribute to the foundational knowledge of organic synthesis and the development of new chemical entities.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄ chemicalbook.com
Molecular Weight 202.25 g/mol chemicalbook.com
Appearance Colorless to pale yellow liquid solubilityofthings.com
Boiling Point 109°-112° C./25 mm Hg prepchem.com
Density 0.981 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.42 chemicalbook.com
CAS Number 2049-70-9 chemicalbook.com

Synthesis of this compound: Reaction Parameters

Reactant 1Reactant 2Reagent/CatalystSolventTemperatureReaction TimeYieldSource
Diethyl 2-methylmalonateBromoethanePotassium carbonateDimethylformamideAmbient, then 50°C3 days (ambient), 1 day (50°C)~88.8% completion prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B1361366 Diethyl 2-ethyl-2-methylmalonate CAS No. 2049-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-ethyl-2-methylpropanedioate
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InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174462
Record name Diethyl ethylmethylmalonate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2049-70-9
Record name 1,3-Diethyl 2-ethyl-2-methylpropanedioate
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Record name Diethyl ethylmethylmalonate
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Record name Diethyl ethylmethylmalonate
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Record name Diethyl ethylmethylmalonate
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Record name DIETHYL ETHYLMETHYLMALONATE
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Synthetic Methodologies for Diethyl 2 Ethyl 2 Methylmalonate and Its Derivatives

Advanced Synthetic Routes to Diethyl 2-ethyl-2-methylmalonate and Analogues

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical manufacturing is essential for developing sustainable processes that minimize environmental impact. These principles focus on maximizing efficiency and reducing waste and hazard. The synthesis of this compound can be analyzed through this lens, particularly concerning waste prevention, atom economy, and energy efficiency.

A common laboratory-scale synthesis of this compound involves the sequential alkylation of a malonic ester. libretexts.org Specifically, it can be prepared via the ethylation of diethyl 2-methylmalonate. nih.gov In this SN2 reaction, the enolate of diethyl 2-methylmalonate is generated using a base, such as sodium ethoxide or potassium carbonate, and subsequently treated with an ethylating agent like bromoethane (B45996). libretexts.orgnih.gov

Key Green Chemistry Metrics:

Waste Prevention: This principle prioritizes the prevention of waste over treatment or cleanup. nih.gov In the alkylation of diethyl 2-methylmalonate, inorganic salts are generated as byproducts (e.g., potassium bromide from potassium carbonate and bromoethane). nih.gov Green approaches aim to use catalytic reagents over stoichiometric ones and to select solvents that are recyclable and benign. While dimethylformamide (DMF) is an effective solvent for this reaction, its high boiling point and toxicity make it a poor choice from a green perspective. nih.gov Alternative, greener solvents or even solvent-free conditions would improve the process's environmental profile.

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements (which can be 100% atom-economical), are preferred. vaia.com Substitution reactions, like this alkylation, often have lower atom economy due to the generation of stoichiometric byproducts. vaia.com

The atom economy for the synthesis of this compound from diethyl 2-methylmalonate and bromoethane can be calculated as follows:

Reaction: Diethyl 2-methylmalonate + Bromoethane + K₂CO₃ → this compound + 2 KBr + H₂O + CO₂

Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
Diethyl 2-methylmalonateC₈H₁₄O₄174.19Reactant
BromoethaneC₂H₅Br108.97Reactant
Potassium CarbonateK₂CO₃138.21Reactant (Base)
This compoundC₁₀H₁₈O₄202.25Desired Product

Calculation:

Total Mass of Reactants: 174.19 + 108.97 + 138.21 = 421.37 g/mol

Mass of Desired Product: 202.25 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (202.25 / 421.37) x 100 ≈ 47.98%

This calculation demonstrates that less than half of the mass of the reactants is incorporated into the final product, with the remainder forming byproducts. Improving atom economy could involve designing a synthetic route that minimizes the use of auxiliary reagents like heavy bases.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net The described synthesis involves stirring at ambient temperature but may be heated to 50°C to improve the reaction rate, which consumes energy. nih.gov The use of highly efficient catalysts could potentially lower the activation energy of the reaction, allowing it to proceed quickly at lower temperatures.

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, its derivatives, particularly those where the α-carbon is part of a chiral center, are valuable building blocks in asymmetric synthesis. The following sections explore advanced methods for producing such chiral derivatives with high enantioselectivity. Common strategies involve creating chiral malonic acid half-esters (monoesters) or introducing substituents in a stereocontrolled manner.

Asymmetric Hydrolysis of Prochiral Malonates (e.g., Enzymatic Desymmetrization)

Enzymatic desymmetrization is a powerful strategy for obtaining enantiomerically pure compounds from prochiral or meso substrates. researchgate.netnih.gov In the context of malonates, a prochiral disubstituted diethyl malonate can be selectively hydrolyzed by an enzyme, typically a lipase (B570770) or esterase, to yield a chiral malonic acid monoester with high enantiomeric excess (ee). researchgate.netnih.gov

The process involves treating a prochiral diester, such as diethyl 2-allyl-2-methylmalonate (a structural analog), with an enzyme in an aqueous buffer. The enzyme distinguishes between the two enantiotopic ester groups and catalyzes the hydrolysis of only one, breaking the substrate's symmetry and generating a single enantiomer of the chiral half-ester.

Key features of this methodology include:

High Enantioselectivity: Many lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL), exhibit excellent enantioselectivity for a range of substrates. nih.govresearchgate.net

Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild pH and temperature conditions, aligning with green chemistry principles. researchgate.net

High Theoretical Yield: Unlike kinetic resolutions, desymmetrization can theoretically achieve a 100% yield of the desired chiral product. researchgate.net

The resulting chiral malonic acid monoester is a versatile intermediate that can be used in subsequent synthetic steps.

Enantioselective Alkylation and Derivatization Strategies

A more direct approach to creating chiral malonate derivatives involves the enantioselective alkylation of a monosubstituted malonate. This strategy establishes the chiral quaternary carbon center in a single, stereocontrolled step. A prominent method in this area is phase-transfer catalysis (PTC). nih.govacs.orgfrontiersin.org

In a typical enantioselective PTC alkylation, an α-monosubstituted malonic ester (e.g., tert-butyl methyl α-methylmalonate) is deprotonated by a strong base (like potassium hydroxide) in a biphasic system (e.g., toluene (B28343)/water). acs.orgfrontiersin.org A chiral phase-transfer catalyst, often a derivative of a cinchona alkaloid, transports the enolate into the organic phase, where it reacts with an alkylating agent (e.g., ethyl bromide). The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess. nih.govacs.orgfrontiersin.orgresearchgate.net

Research Highlights in Enantioselective PTC Alkylation:

Catalyst Type Substrate Example Alkylating Agent Yield (%) Enantiomeric Excess (ee %) Reference
Cinchona Alkaloid Derivative Diphenylmethyl tert-butyl α-methylmalonate Benzyl Bromide up to 99% up to 98% nih.govfrontiersin.org

This method is highly effective for synthesizing α,α-dialkylmalonates containing a chiral quaternary carbon center with excellent yields and enantioselectivities. nih.govfrontiersin.org The differential reactivity of the two ester groups (e.g., tert-butyl vs. methyl or benzyl) in the product allows for selective cleavage, providing access to versatile chiral building blocks. acs.orgfrontiersin.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to construct complex molecules efficiently. A primary chemoenzymatic strategy for obtaining chiral malonate derivatives is through enzymatic kinetic resolution (EKR) of a racemic mixture. nih.govresearchgate.netrsc.org

The process begins with the non-selective chemical synthesis of a racemic chiral malonate derivative. This racemic mixture is then subjected to an enzymatic reaction, where a lipase selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

Common EKR approaches include:

Enzymatic Hydrolysis: A racemic diester is treated with a lipase in an aqueous buffer. The enzyme hydrolyzes one enantiomer to its corresponding monoacid at a much faster rate than the other, allowing for the separation of the unreacted ester (e.g., the (S)-enantiomer) and the hydrolyzed acid (e.g., the (R)-enantiomer). nih.gov

Enzymatic Transesterification: A racemic malonic acid monoester is treated with an alcohol and a lipase in an organic solvent. The enzyme selectively esterifies one enantiomer, enabling its separation from the unreacted enantiomer. nih.gov

A more advanced technique is Dynamic Kinetic Resolution (DKR) , which can theoretically convert 100% of the starting material into a single enantiomer of the product. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. acs.orgscielo.br A racemization agent (e.g., a metal catalyst) continuously converts the unwanted enantiomer back into the racemic mixture, making it available for the enzymatic transformation. scielo.br This combination overcomes the 50% theoretical yield limit of standard EKR. scielo.br

These chemoenzymatic pathways are highly valued for their ability to produce compounds with very high optical purity under mild and environmentally friendly conditions. nih.govnih.gov

Reaction Chemistry and Mechanistic Investigations of Diethyl 2 Ethyl 2 Methylmalonate

Nucleophilic Reactivity of the Malonate Carbanion

The reactivity of malonate esters is centered around the acidity of the α-hydrogens, located on the carbon between the two carbonyl groups. wikipedia.org The removal of a proton from this position by a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate ion. libretexts.orghmdb.ca This carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.

The synthesis of diethyl 2-ethyl-2-methylmalonate itself provides a prime example of the alkylation of a malonate carbanion. The reaction typically proceeds by treating a mono-substituted malonic ester, such as diethyl 2-methylmalonate, with a base to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction. libretexts.org

For instance, the preparation of the title compound can be achieved by reacting diethyl 2-methylmalonate with bromoethane (B45996) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. prepchem.comchemicalbook.com The reaction proceeds as follows:

Enolate Formation: The base deprotonates the diethyl 2-methylmalonate at the α-carbon, forming a nucleophilic enolate.

SN2 Attack: The enolate attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming a new carbon-carbon bond. libretexts.org

This process is a standard method for creating dialkylated malonic esters. sciencemadness.org The choice of base is crucial; typically, an alkoxide corresponding to the alcohol of the ester (e.g., sodium ethoxide for diethyl esters) is used to prevent transesterification reactions. libretexts.orgsciencemadness.org The reaction is subject to the typical limitations of SN2 reactions, favoring primary or secondary alkyl halides. libretexts.org

A summary of reagents for this alkylation is presented below:

Starting MaterialAlkylating AgentBaseProduct
Diethyl 2-methylmalonateBromoethanePotassium CarbonateThis compound

This sequential alkylation allows for the synthesis of unsymmetrically substituted malonic esters. sciencemadness.org

The stabilized carbanion generated from a malonate ester can also act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael acceptors). name-reaction.comlibretexts.org This reaction, known as the Michael addition, results in the formation of a 1,5-dicarbonyl compound. libretexts.org

In the context of forming a precursor to this compound, one could envision the Michael addition of a methylmalonate enolate to an activated olefin. For example, the enolate of diethyl methylmalonate can add to ethyl crotonate. oup.com The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. libretexts.org

The general scheme for a Michael addition involving a malonate enolate is as follows:

Michael Donor (Enolate from)Michael AcceptorBase CatalystProduct Type
Diethyl malonateEthyl propenoateSodium ethoxide1,5-Dicarbonyl compound
Diethyl methylmalonateEthyl crotonateSodium ethoxideSubstituted glutarate ester

These reactions are a powerful tool for carbon-carbon bond formation and have been extensively studied, including in enantioselective organocatalytic versions. researchgate.net

The nucleophilic malonate carbanion reacts with a wide array of electrophiles beyond simple alkyl halides and α,β-unsaturated systems.

Activated Olefins: As discussed in the Michael addition section, activated olefins are key electrophiles. The reactivity of these electrophiles can be quantified, allowing for a predictive understanding of reaction kinetics. researchgate.net

Carbonyl Compounds: Malonate enolates can participate in condensation reactions with carbonyl compounds. A classic example is the Claisen condensation, although this typically involves self-condensation or reaction with another ester. wikipedia.orghmdb.ca The reaction of a malonate enolate with a ketone or aldehyde would be a variant of the Aldol addition.

Other Electrophiles: The versatility of malonate enolates extends to reactions with other electrophilic species. For instance, they can be acylated with acyl halides or anhydrides, and can react with electrophilic halogen sources.

The general reactivity of malonate enolates makes them key intermediates in organic synthesis, providing access to a wide range of more complex molecules. fiveable.me

Hydrolysis and Decarboxylation Pathways

Once the desired alkylation is achieved, the ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid. This diacid can then be decarboxylated to yield a monosubstituted carboxylic acid. This hydrolysis-decarboxylation sequence is a hallmark of the malonic ester synthesis. masterorganicchemistry.comyoutube.com

The complete hydrolysis of both ester groups in a dialkyl malonate to the corresponding malonic acid is a common transformation, typically achieved by heating with aqueous acid or base. masterorganicchemistry.comnih.gov However, achieving selective hydrolysis of only one ester group to form a malonic acid half-ester (or mono-ester) can be challenging.

Under controlled conditions, it is possible to favor monohydrolysis. For example, using a stoichiometric amount of base at a lower temperature can sometimes lead to the formation of the half-ester. A patent describes a method for preparing malonic acid from diethyl malonate where the reaction mixture includes the malonic acid mono-ester, suggesting its presence as an intermediate during hydrolysis. stackexchange.com The successful selective monohydrolysis often depends on the specific substrate and reaction conditions, as forcing conditions tend to lead to the full diacid or, in some cases, decomposition. nih.gov

The dicarboxylic acid obtained from the hydrolysis of this compound, which is 2-ethyl-2-methylmalonic acid, can readily undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com This reaction is characteristic of malonic acids and other β-keto acids.

The mechanism for thermal decarboxylation proceeds through a cyclic, six-membered transition state. stackexchange.com This pericyclic reaction involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable carboxylic acid product, in this case, 2-methylbutanoic acid. masterorganicchemistry.comyoutube.com

PrecursorConditionIntermediateFinal Product
2-Ethyl-2-methylmalonic acidHeatEnol of 2-methylbutanoic acid2-Methylbutanoic acid

In addition to thermal methods, catalytic decarboxylation pathways have been developed. These can offer milder reaction conditions. For example, organocatalytic photoredox systems have been shown to effect the double decarboxylation of malonic acid derivatives. nih.gov Another approach involves copper-catalyzed decarboxylative arylation of malonate half-esters, which couples decarboxylation with the formation of a new carbon-aryl bond. acs.org

Catalytic Aspects in this compound Transformations

Catalysis is central to unlocking the synthetic potential of malonate esters, enabling reactions that might otherwise be inefficient or unselective.

Palladium catalysis is a powerful tool for the functionalization of malonate esters. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent C-C bond-forming reaction, though it is often demonstrated with simpler malonates like dimethyl malonate or diethyl malonate as the nucleophile. mdpi.com In these reactions, a palladium(0) catalyst activates an allylic acetate (B1210297) to form a π-allyl palladium complex, which is then attacked by the malonate enolate. mdpi.com

The synthesis of diethyl 2-allyl-2-methylmalonate, a commercially available compound, implies the successful allylation of diethyl methylmalonate, a closely related substrate. sigmaaldrich.combldpharm.com Palladium-catalyzed arylation of malonates has also been explored, although the direct arylation of alkyl-substituted malonates can be challenging. nih.gov However, one-pot procedures involving the arylation of diethyl malonate followed by in-situ alkylation can provide access to α-aryl, α-alkyl malonates. nih.gov The use of sterically hindered phosphine (B1218219) ligands is often crucial for the success of these couplings. nih.govresearchgate.net

Catalyst/Ligand SystemReactantsProduct TypeReference
[Pd(η3-C3H5)Cl]2 / Chiral Bis(oxazoline) Ligands1,3-Diphenyl-2-propen-1-yl acetate, Dimethyl malonateChiral allylated malonate mdpi.com
Pd(dba)2 / Di-tert-butylneopentylphosphine (DTBNpP)Aryl bromides/chlorides, Diethyl malonateArylated malonate researchgate.net
Pd(0) / P(t-Bu)3Aryl halides, Diethyl malonateArylated malonate nih.gov

While transition metal catalysis of malonate reactions is well-established, the use of organocatalysis and biocatalysis for transformations involving this compound is not widely reported in the current scientific literature. The development of organocatalytic or enzymatic methods for the enantioselective functionalization of quaternary malonate esters like this compound remains an area with potential for future research.

Role of Ligand Design and Chiral Ligands in Asymmetric Transformations

The creation of a chiral center at the quaternary carbon of this compound through asymmetric transformations is a significant challenge in synthetic chemistry. The design and application of chiral ligands are paramount in achieving high enantioselectivity in such reactions. Research in this area has largely focused on two main classes of catalysts: chiral phase-transfer catalysts and chiral metal complexes, particularly with iridium.

Chiral Phase-Transfer Catalysis:

Chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of malonic esters. units.itnih.gov These catalysts facilitate the reaction between an enolate, generated in an aqueous or solid phase, and an alkyl halide in an organic phase. The chiral environment provided by the catalyst directs the approach of the electrophile to one face of the prochiral enolate, leading to the preferential formation of one enantiomer.

The mechanism of stereoselection with cinchona alkaloid-derived PTCs is believed to involve the formation of a tight ion pair between the catalyst's quaternary ammonium (B1175870) salt and the malonate enolate. researchgate.net The rigid structure of the alkaloid backbone, along with specific functional groups, creates a well-defined chiral pocket. Hydrogen bonding between the catalyst, often at the C6'-hydroxyl group, and the enolate is thought to play a crucial role in orienting the nucleophile for a stereoselective attack. dovepress.com The design of the ligand, particularly the nature of the substituent on the quinuclidine (B89598) nitrogen (the N-aryl group), significantly influences the enantioselectivity. researchgate.net For instance, catalysts bearing bulky and electron-withdrawing aromatic groups on the nitrogen atom have shown enhanced enantioselectivity in the alkylation of related malonate derivatives. researchgate.net

Table 1: Effect of Chiral Phase-Transfer Catalyst Structure on Asymmetric Benzylation of a Malonate Derivative

Catalyst Linker between Naphthyl and Binaphthyl Units Yield (%) ee (%)
PTC-1 Methylene (B1212753) 95 85
PTC-2 Ethylene 92 80
PTC-3 Propylene 88 75

Data adapted from studies on related α-alkyl-α-arylmalonates. The specific substrate is diphenylmethyl tert-butyl α-methylmalonate. frontiersin.org

Iridium-Catalyzed Asymmetric Allylic Alkylation:

Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) has emerged as a powerful method for the formation of stereogenic centers. nih.govorganic-chemistry.org In the context of malonate derivatives, this reaction involves the substitution of an allylic carbonate or ester with the malonate enolate. The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the iridium center.

Phosphoramidite (B1245037) ligands, often in combination with a secondary ligand, have proven to be highly effective in Ir-AAA of malonates. nih.gov These ligands create a chiral environment around the metal center, which in turn controls the facial selectivity of the nucleophilic attack on the π-allyl-iridium intermediate. Mechanistic studies suggest that the reaction proceeds through a retention-retention pathway, meaning the nucleophile attacks the same face of the allyl group from which the leaving group departed. nih.gov The design of the phosphoramidite ligand, including the steric and electronic properties of the amine and the binaphthyl backbone, is critical in dictating the outcome of the reaction.

Table 2: Optimization of Ligands for Iridium-Catalyzed Asymmetric Allylic Alkylation of Diethyl Malonate

Ligand Base Additive Yield (%) ee (%)
(Sa)-L1 LiOt-Bu - 23 -
(Sa, R)-L2 LiOt-Bu - <5 -
(Sa,S,S)-L3 LiOt-Bu - <5 -
(Sa)-L1 LiHMDS - 46 -
(Sa)-L1 NaHMDS ZnI₂ 83 86
(Sa)-L1 NaHMDS ZnI₂ (at 21 °C) 83 97

Data from the asymmetric allylic alkylation of diethyl malonate with a trisubstituted allylic carbonate. nih.gov

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent is a critical parameter in the reactions of this compound, significantly influencing both the reaction rate and the stereoselectivity of asymmetric transformations. The solvent can affect the solubility of reactants and catalysts, the aggregation state of the catalyst, and the stability of transition states.

In the context of phase-transfer catalysis for the alkylation of malonates, the solvent system is inherently biphasic, typically involving an aqueous or solid inorganic base and an organic solvent. The nature of the organic solvent can impact the efficiency and selectivity of the reaction. Nonpolar, aromatic solvents like toluene (B28343) are often favored. frontiersin.org In some cases, the use of a co-solvent may be necessary to improve the solubility of the reactants. researchgate.net

For asymmetric reactions, the solvent can have a profound effect on the enantiomeric excess (ee). Studies on related asymmetric transformations have shown that the polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst and the catalyst-substrate complex, thereby affecting the stereochemical outcome. frontiersin.org For instance, in the phase-transfer catalyzed benzylation of a malonate derivative, a significant decrease in enantioselectivity was observed when switching from toluene to more polar solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). frontiersin.org This suggests that non-polar solvents may promote a more ordered and selective transition state assembly.

Computational studies on other asymmetric reactions have indicated that specific solute-solvent interactions, rather than bulk solvent properties like the dielectric constant, are often the primary drivers of solvent-induced changes in enantioselectivity. frontiersin.org Solvents with strong Lewis basicity, for example, can preferentially solvate and stabilize certain catalyst conformations, leading to higher enantiomeric excesses.

Table 3: Effect of Solvent on the Enantioselectivity of Asymmetric PTC Benzylation

Solvent Temperature (°C) Yield (%) ee (%)
Toluene -20 65 92
Toluene -40 75 95
CH₂Cl₂ -40 85 70
THF -40 80 65

Data adapted from the asymmetric benzylation of diphenylmethyl tert-butyl α-methylmalonate using a chiral phase-transfer catalyst. frontiersin.org

The influence of the solvent is also critical in homogeneous catalysis, such as the iridium-catalyzed allylic alkylation. In these reactions, aprotic solvents are typically used. The choice of solvent can affect the solubility of the catalyst and the substrates, as well as the rate of the reaction. While a systematic study on the effect of various solvents on the Ir-AAA of this compound is not extensively documented, related studies on other malonate derivatives often utilize ethereal solvents like THF. nih.govnih.gov

Applications of Diethyl 2 Ethyl 2 Methylmalonate in Complex Organic Synthesis

Building Block in Natural Product Synthesis

While diethyl 2-ethyl-2-methylmalonate is recognized as a potent building block for introducing a gem-diethyl-methyl-substituted carbon, specific examples of its direct application in the total synthesis of complex natural products are not extensively documented in peer-reviewed literature. However, its structural motif is present in various natural products, and its use as a precursor to key synthetic intermediates is implied by its commercial availability and the general utility of malonic esters in carbon-carbon bond formation. The application of closely related malonates in natural product synthesis suggests the untapped potential of this compound for creating sterically hindered centers, a common feature in many biologically active natural products.

Precursor for Pharmaceutically Relevant Scaffolds and Bioactive Molecules

The chemical architecture of this compound makes it an ideal precursor for the synthesis of a variety of pharmaceutically important molecular frameworks. Its ability to undergo selective transformations allows for the construction of diverse heterocyclic and acyclic structures with potential biological activity.

α,α-Dialkylated Amino Acids: The synthesis of non-proteinogenic amino acids, particularly α,α-dialkylated amino acids, is of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides and act as enzyme inhibitors. While the direct use of this compound is not explicitly detailed, the well-established diethyl acetamidomalonate synthesis provides a clear pathway. lookchem.com Following a similar strategy, this compound could be transformed into the corresponding α-azido or α-nitro derivative, followed by reduction to the amine and subsequent hydrolysis and decarboxylation to yield the α-ethyl-α-methyl-glycine. This non-natural amino acid can be a crucial component in the design of novel peptidomimetics and other bioactive molecules.

Quinolines: The quinoline (B57606) core is a prevalent scaffold in a multitude of pharmaceuticals, exhibiting a broad spectrum of biological activities. The Gould-Jacobs reaction, a classical method for quinoline synthesis, utilizes aniline (B41778) derivatives and a malonic ester derivative. lookchem.com While the original reaction often employs diethyl 2-(ethoxymethylene)malonate, the underlying principle of cyclization and subsequent aromatization can be adapted. This compound could potentially be used to introduce substituents at the 3-position of the quinoline ring, leading to novel analogues with potentially enhanced or modified biological activities.

Indoles: The indole (B1671886) nucleus is another privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs. The Reissert indole synthesis is a powerful method for constructing the indole ring system, which traditionally involves the condensation of a 2-nitrotoluene (B74249) with diethyl oxalate. The versatility of malonic ester chemistry suggests that derivatives of this compound could be employed in modified indole syntheses to generate highly substituted indole derivatives, which are often challenging to access through conventional methods.

Dihydrocoumarins: Dihydrocoumarins are a class of lactones that display a range of biological properties. While specific syntheses employing this compound are not prominent in the literature, the general approach to coumarin (B35378) and dihydrocoumarin (B191007) synthesis often involves the Pechmann condensation or related reactions, which utilize a phenol (B47542) and a β-ketoester or a malonic acid derivative. The reactivity of this compound could be harnessed to construct substituted dihydrocoumarin systems.

Role in Material Science and Polymer Chemistry

Beyond its applications in the synthesis of small molecules, this compound and its derivatives have found a niche in the realm of polymer chemistry, particularly as initiators in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) Initiator: Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. The choice of initiator is crucial for the success of ATRP. Research has shown that diethyl 2-bromo-2-methylmalonate, a halogenated derivative of this compound, can act as an efficient initiator for the ATRP of methyl methacrylate (B99206) (MMA). The presence of the methyl group on the α-carbon is critical, as the related diethyl 2-bromomalonate fails to initiate polymerization. This highlights the subtle electronic and steric effects that govern the initiation efficiency in ATRP. The use of such initiators opens up possibilities for creating novel polymer architectures with specific functionalities.

Synthesis of Fine Chemicals and Intermediates

The reactivity of the active methylene (B1212753) group in malonic esters is a cornerstone of synthetic organic chemistry. This compound serves as a valuable precursor for the synthesis of various fine chemicals and specialized intermediates.

Substituted Acetic Acids: The malonic ester synthesis is a classic and highly effective method for the preparation of substituted acetic acids. This compound can be readily hydrolyzed and subsequently decarboxylated to yield 2-ethyl-2-methylacetic acid. This transformation provides a straightforward route to a sterically hindered carboxylic acid, which can be a valuable intermediate in further synthetic endeavors. The general reaction is outlined below:

ReactantReagentsProduct
This compound1. NaOH, H₂O, Δ 2. H₃O⁺, Δ2-Ethyl-2-methylacetic acid

Fluorinated Building Blocks: The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. There is a growing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries. While direct fluorination of this compound can be challenging, related malonates have been used to synthesize fluorinated compounds. For instance, the synthesis of 2-(perfluorophenyl)acetic acid has been achieved starting from diethyl 2-(perfluorophenyl)malonate. This demonstrates the potential of using appropriately substituted malonates as precursors for valuable fluorinated intermediates.

Advanced Analytical and Spectroscopic Characterization in Diethyl 2 Ethyl 2 Methylmalonate Research

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental to confirming the chemical structure of Diethyl 2-ethyl-2-methylmalonate and for probing the mechanisms of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl and methyl groups. The ethyl groups of the ester functions would each present as a quartet and a triplet, while the ethyl group at the C2 position would also show a quartet and a triplet, and the methyl group at C2 would appear as a singlet. The integration of these signals corresponds to the number of protons in each group, confirming the structure. The consistency of the NMR spectra with the assigned structure of this compound has been noted in synthetic reports. prepchem.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. For the related compound, diethyl methylmalonate, ¹³C NMR data is available and shows the expected signals for the carbonyl carbons, the methine carbon, the methylene (B1212753) carbons of the ethoxy groups, and the methyl carbons. chemicalbook.com

Table 2: Representative NMR Data for Related Malonic Esters

Compound Nucleus Chemical Shift (ppm) and Multiplicity (J in Hz)
Diethyl methylmalonate ¹H NMR (300 MHz, CDCl₃) δ 4.206 (q, J=7.1 Hz, 4H), 3.361 (q, J=7.1 Hz, 1H), 1.285 (t, J=7.1 Hz, 6H), 1.35 (d, J=7.1 Hz, 3H)
Diethyl methylmalonate ¹³C NMR Data available from various sources. chemicalbook.com
Diethyl 2-ethyl-2-phenylmalonate ¹H NMR Data available from various sources. chemicalbook.com
Diethyl 2-bromo-2-methylmalonate ¹H NMR Data available from various sources. chemicalbook.com

| Diethyl diallylmalonate | ¹H NMR | Data available from various sources. chemicalbook.com |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) MS, the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments provide a molecular fingerprint.

The mass spectra of 2-substituted diethyl malonate derivatives show that the fragmentation patterns are highly sensitive to the substituents on the malonate moiety. mdpi.com A common fragmentation pathway is the loss of the diethyl malonate group (M-159). mdpi.com For related compounds like diethyl ethylmalonate, prominent peaks in the GC-MS spectrum are observed at m/z values of 29, 143, 160, and 73. nih.gov For diethyl diethylmalonate, the top peaks are at m/z 29, 188, 69, and 115. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then further fragmented to provide more detailed structural information. This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways.

Table 3: Key Mass Spectrometry Fragments for Related Diethyl Malonates

Compound Key m/z values Interpretation Reference
2-Substituted Diethyl Malonates M-159 Loss of the diethyl malonate moiety. mdpi.com
Diethyl ethylmalonate 29, 73, 143, 160 Characteristic fragments including ethyl and ethoxycarbonyl groups. nih.gov
Diethyl diethylmalonate 29, 41, 69, 115, 188 Characteristic fragments from the parent molecule. nih.gov

| Diethyl methylmalonate | 29, 43, 73, 87, 102, 128, 157, 174 | Fragments corresponding to various losses from the parent molecule. massbank.eu | massbank.eu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups, typically found in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching and C-H stretching vibrations. The consistency of the IR spectrum with the assigned structure of this compound has been confirmed in synthetic preparations. prepchem.com

For the related diethyl malonate, the IR spectrum shows characteristic peaks for the carbonyl and other functional groups. nist.govchemicalbook.com Similarly, IR data is available for other malonate derivatives like diethyl diethylmalonate. nih.gov

Table 4: Characteristic IR Absorption Bands for Diethyl Malonate Esters

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1730 - 1750
C-O Stretch 1000 - 1300

| C-H (sp³) | Stretch | 2850 - 3000 |

X-ray Crystallography of Derivatives

Research on substituted diethyl malonate derivatives offers a window into the structural characteristics that can be extrapolated to this compound. For instance, the crystal structure analysis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate reveals detailed conformational information. Similarly, studies on dimenthyl malonate derivatives and cyclopentanepyridinone derivatives synthesized from diethyl malonate showcase the power of X-ray diffraction in confirming molecular structures and understanding intermolecular forces, such as hydrogen bonding, which can influence the crystalline packing. libretexts.orgnih.govorganic-chemistry.org

A notable example is the study of diethyl 2,2-diazidomalonate, a related geminal diazide derivative. Low-temperature X-ray diffraction of this compound and its salts provided precise structural data, highlighting the symmetrical tetrahedral structure around the central carbon atom and the presence of stabilizing intermolecular interactions. wikipedia.org These findings are critical for understanding the reactivity and stability of such densely functionalized molecules.

The data obtained from X-ray crystallography of these derivatives is instrumental in computational modeling and in rationalizing the outcomes of synthetic transformations involving this compound.

Table 1: Representative Crystallographic Data for Diethyl Malonate Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonateMonoclinicP21/cOne-dimensional chains via O-H---O hydrogen bonds. libretexts.org
Diethyl 2,2-diazidomalonate--Near tetrahedral geometry at the central carbon. wikipedia.org
Amine-type cyclopentanepyridinone derivative--Confirmed hydrogen bonding interactions. organic-chemistry.org

Note: Specific crystallographic parameters such as unit cell dimensions are detailed in the cited literature.

Advanced Spectroscopic Techniques for Reaction Pathway Elucidation

The synthesis of this compound typically involves the sequential alkylation of diethyl malonate. Advanced spectroscopic techniques are indispensable for monitoring these reactions in real-time, identifying intermediates, and elucidating the reaction mechanism.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful process analytical technology (PAT) tools. nih.gov These techniques allow for the real-time monitoring of the concentrations of reactants, intermediates, and products by tracking characteristic vibrational bands. For instance, in the alkylation of diethyl malonate, the disappearance of the C-H stretch of the active methylene group and the appearance of new bands corresponding to the alkylated product can be quantitatively followed. This provides crucial kinetic data and insights into the reaction progress without the need for offline sampling and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly advanced techniques like 2D NMR (COSY, HSQC, HMBC), is vital for the unambiguous structural characterization of the final product and any intermediates that can be isolated. Furthermore, in-situ NMR or reaction monitoring by NMR can provide detailed mechanistic information. jpsc.gov.in For example, the formation of the enolate intermediate upon treatment of diethyl malonate with a base can be observed, and its subsequent reaction with an alkyl halide can be tracked. masterorganicchemistry.com This allows for a deeper understanding of the factors controlling the rate and selectivity of the alkylation steps.

Mass Spectrometry (MS) , especially when coupled with chromatographic techniques (e.g., GC-MS) or used with soft ionization methods like Electrospray Ionization (ESI-MS), is crucial for identifying the products and byproducts of the reaction. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the synthesized molecules.

In the context of the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates, a related transformation, a combination of NMR and other techniques is used to determine the yield and enantiomeric excess of the products, providing insight into the catalyst's performance and the reaction's stereochemical outcome. nih.govnih.gov While this reaction is different from the direct alkylation to form this compound, the analytical principles for pathway elucidation are analogous.

By employing these advanced spectroscopic techniques, researchers can gain a comprehensive understanding of the reaction pathways leading to this compound, enabling the optimization of reaction conditions for improved yield, purity, and efficiency.

Table 2: Application of Advanced Spectroscopic Techniques in Malonate Chemistry

TechniqueApplicationInformation Gained
In-situ FTIR/RamanReal-time reaction monitoring of alkylation.Reaction kinetics, detection of intermediates, endpoint determination.
Advanced NMR (2D, in-situ)Structural elucidation and mechanistic studies.Unambiguous structure of products, observation of intermediates like enolates, kinetic data.
GC-MS / ESI-MSProduct identification and purity assessment.Confirmation of product mass, identification of byproducts.

Theoretical and Computational Investigations of Diethyl 2 Ethyl 2 Methylmalonate

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of Diethyl 2-ethyl-2-methylmalonate. DFT methods, such as the B3LYP or M06-2X functionals combined with basis sets like 6-31G(d) or 6-31+G**, are used to perform geometry optimizations and frequency calculations.

These calculations would yield the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to determine key electronic properties that govern the molecule's reactivity. For instance, the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Conceptual DFT indices offer a quantitative framework for predicting reactivity. libretexts.org For this compound, these indices would be calculated to understand its chemical behavior.

Table 1: Key Conceptual DFT Indices and Their Significance

IndexSymbolSignificance for this compound
Electronic Chemical Potential µIndicates the tendency of electrons to escape from the molecule.
Global Hardness ηMeasures resistance to change in electron distribution.
Global Softness SThe reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index ωQuantifies the ability of the molecule to accept electrons, acting as an electrophile.
Nucleophilicity Index NQuantifies the ability of the molecule to donate electrons, particularly from its enolate form.
Parr Functions Pk+ / Pk-Local indices that predict the most likely sites for nucleophilic (Pk+) and electrophilic (Pk-) attack. For the enolate of the parent diethyl malonate, this would pinpoint the α-carbon as the nucleophilic center.

DFT calculations would also provide other important data such as the electrostatic potential map, which visualizes the electron density distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen atoms would be expected to be electron-rich, while the quaternary α-carbon, once deprotonated in a reaction, would be the primary nucleophilic site.

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an all-atom MD simulation would reveal the flexibility of the ethyl and methyl groups and the conformational landscape of the entire molecule. pressbooks.pub

A key aspect of this would be a thorough conformational analysis. The rotation around the various single bonds (e.g., C-C and C-O bonds) in the two ethyl ester groups and the ethyl and methyl substituents at the α-carbon leads to a multitude of possible conformers. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be constructed. This analysis, often performed with both DFT and more computationally efficient molecular mechanics force fields, identifies the global minimum energy conformation as well as other low-energy local minima and the energy barriers between them.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. The primary reaction of interest for malonic esters is the malonic ester synthesis, which involves deprotonation at the α-carbon followed by alkylation. researchgate.netnih.govrsc.org Although this compound is already fully substituted at the α-position and cannot be further alkylated, computational methods can be used to model its synthesis, which involves the sequential alkylation of diethyl malonate.

The mechanism for the synthesis would be modeled as follows:

Deprotonation: Reaction of diethyl malonate with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. nih.govmit.edu

First Alkylation: An SN2 reaction between the enolate and an alkyl halide (e.g., ethyl halide) to form diethyl 2-ethylmalonate. nih.gov

Second Deprotonation: Reaction of diethyl 2-ethylmalonate with a base to form a new enolate.

Second Alkylation: An SN2 reaction with a different alkyl halide (e.g., methyl halide) to yield the final product, this compound.

For each of these steps, computational methods can locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. A key feature of a calculated TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is critical for determining the reaction rate. DFT methods like B3LYP and M06-2X are commonly used to calculate these transition states and activation barriers. nih.govfiveable.me

Table 2: Hypothetical Computational Study of the Synthesis of this compound

Reaction StepComputational MethodInformation Gained
1. Enolate formation of diethyl malonate DFT (e.g., B3LYP/6-31+G) Geometry of the enolate, charge distribution.
2. Transition state for ethylation DFT Transition State SearchStructure of the SN2 transition state, activation energy for the first alkylation.
3. Enolate formation of diethyl 2-ethylmalonate DFT (e.g., B3LYP/6-31+G)Geometry and stability of the second enolate.
4. Transition state for methylation DFT Transition State SearchStructure of the SN2 transition state, activation energy for the second alkylation.

Prediction of Reactivity and Selectivity in Malonate Transformations

Computational models are instrumental in predicting the reactivity and selectivity of organic reactions. acs.org For the synthesis of this compound, the key factors are the reactivity of the enolate nucleophile and the alkyl halide electrophiles.

The nucleophilicity of the intermediate enolates can be quantified using the conceptual DFT index N. libretexts.org Comparing the calculated nucleophilicity of the enolate of diethyl malonate with that of diethyl 2-ethylmalonate would provide insight into their relative reaction rates in the two alkylation steps.

Selectivity is also a critical aspect. While this compound itself is the product of exhaustive alkylation, computational studies can explore potential side reactions. For example, enolates can exhibit O-alkylation in addition to the desired C-alkylation. DFT calculations can determine the activation barriers for both pathways. The transition state leading to the C-alkylated product is generally lower in energy, explaining why this is the major product observed experimentally, but the energy difference can be quantified to predict the ratio of C- vs. O-alkylation products under different conditions. Machine learning models are also emerging as powerful tools for predicting the regioselectivity of organic reactions, often trained on datasets of reactions with descriptors derived from quantum mechanics.

Solvation Models and Solvent Effects in Theoretical Frameworks

Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on reaction rates and mechanisms. Computational models must account for these effects. For the synthesis of this compound, which is typically performed in a polar solvent like ethanol, solvation is crucial.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on solute electron density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.me These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which stabilize charged species like the enolate intermediate and the transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, often provides a good balance of accuracy and computational cost.

For the alkylation of malonic esters, computational studies incorporating solvation models would show that polar solvents stabilize the ionic enolate and the charge-separated SN2 transition state, thereby lowering the activation energy and accelerating the reaction, consistent with experimental observations. fiveable.me

Q & A

Q. Optimization Strategies :

  • Reagent Stoichiometry : Excess alkyl halide (1.2–1.5 equivalents per substituent) ensures complete substitution.
  • Temperature Control : Maintaining 0–25°C during alkylation minimizes side reactions like over-alkylation .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) resolves unreacted starting materials and byproducts .
    Yields typically range from 60–85% depending on steric hindrance and reaction time .

Basic: How is this compound characterized analytically, and what spectral signatures confirm its structure?

Answer:
Key characterization techniques include:

  • <sup>1</sup>H NMR :
    • Two singlets for the ester methyl groups (δ ~1.2–1.4 ppm).
    • Multiplets for the ethyl and methyl substituents (δ ~1.5–2.5 ppm).
    • Quartet and triplet for the ethoxy groups (δ ~4.1–4.3 ppm) .
  • <sup>13</sup>C NMR :
    • Carbonyl carbons at δ ~167–170 ppm.
    • α-Carbons (substituted) at δ ~50–60 ppm .
  • HRMS : Exact mass confirmation of the molecular ion ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) ensures molecular formula accuracy .

Advanced: How do steric and electronic factors influence the alkylation efficiency of diethyl malonate derivatives, such as this compound?

Answer:

  • Steric Effects : Bulky substituents (e.g., ethyl and methyl groups) slow enolate formation and alkylation due to hindered access to the α-carbon. This necessitates longer reaction times or elevated temperatures .
  • Electronic Effects : Electron-withdrawing ester groups stabilize the enolate, enhancing reactivity. However, steric crowding can offset this advantage, requiring stronger bases (e.g., LDA) for efficient deprotonation .
  • Case Study : In this compound synthesis, sequential alkylation (ethyl before methyl) improves yield by reducing steric clashes during the second substitution .

Advanced: How should researchers address contradictory data in toxicity or environmental fate studies of malonate esters?

Answer:

  • Data Gap Analysis : Use analog studies (e.g., dimethyl malonate) to infer properties when direct data for this compound is lacking .
  • Weight of Evidence : Prioritize peer-reviewed studies over gray literature. For example, EPA’s hazard screening for diethyl malonate relied on analogs like dimethyl glutarate to assess acute toxicity .
  • Mechanistic Insights : Compare degradation pathways (e.g., hydrolysis rates) across malonate esters to predict environmental persistence .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation .
  • Storage : Keep in airtight containers away from heat/ignition sources (flash point ~156°C) .

Advanced: What strategies can resolve low yields or impurities in multi-step syntheses involving this compound?

Answer:

  • Intermediate Monitoring : Use TLC or <sup>1</sup>H NMR to track reaction progress and identify incomplete steps .
  • Byproduct Identification : HRMS or GC-MS detects side products (e.g., over-alkylated species), guiding stoichiometric adjustments .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance enolate solubility and reaction homogeneity .

Advanced: How does the electronic nature of substituents impact the reactivity of diethyl malonate derivatives in C–C bond-forming reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Increase α-proton acidity, facilitating enolate formation. For example, cyanoethyl substituents (as in diethyl 2-(2-cyanoethyl)malonate) lower pKa by ~2–3 units versus alkyl groups .
  • Conjugation Effects : Aminomethylene groups (e.g., in diethyl 2-(aminomethylene)malonate) enable tautomerism, altering reactivity in cyclization reactions .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Distillation : Effective for high-boiling-point esters (bp ~250–300°C) under reduced pressure to prevent decomposition .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves esters from polar byproducts .
  • Recrystallization : Limited utility due to oily consistency; however, cooling (−20°C) can induce crystallization in some cases .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Answer:

  • Transition State Modeling : Calculate energy barriers for enolate formation and alkylation to predict reaction feasibility .
  • Solvent Effects : COSMO-RS simulations estimate solvation energies, guiding solvent selection for optimal yields .
  • Steric Maps : Molecular dynamics visualize steric clashes, informing substituent design to minimize hindrance .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

  • Building Block : Used to synthesize β-ketoesters, γ-lactams, and heterocycles via alkylation/condensation .
  • Pharmaceutical Intermediates : Precursor for ACE inhibitors and antiviral agents .
  • Polymer Chemistry : Modifies crosslinking agents in biodegradable polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.